Fgfr-IN-10

FGFR2 gatekeeper mutation V564F

Research on acquired resistance to FGFR inhibitors is hindered by first-generation compounds losing efficacy against gatekeeper mutations like FGFR2 V564F. FGFR-IN-10 directly addresses this limitation. - **Target potency:** IC50 = 43.6 nM (FGFR2 V564F mutant); retains activity vs. wild-type (104.1 nM). - **Pharmacokinetics:** 60.7% oral bioavailability (SD rat); whole blood t1/2 >600 min. - **Metabolic profile:** CYP3A4 (IC50 0.69 μM) & CYP2C9 (3.33 μM) inhibition - controls for DDI studies. - **Cellular efficacy:** GI50 = 6 nM in SNU-16 (FGFR2-amplified) gastric cancer cells. Supplied as a synthetic small molecule (patent WO2022206939). Suitable for chronic oral gavage in xenograft models.

Molecular Formula C28H30FN9O2
Molecular Weight 543.6 g/mol
Cat. No. B12392714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-10
Molecular FormulaC28H30FN9O2
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C
InChIInChI=1S/C28H30FN9O2/c1-6-25(39)38-18(3)14-37(15-19(38)4)26-22(13-31-27(35-26)34-21-12-32-36(5)16-21)20-7-8-24(23(29)11-20)40-28-30-10-9-17(2)33-28/h6-13,16,18-19H,1,14-15H2,2-5H3,(H,31,34,35)/t18-,19-/m1/s1
InChIKeyCZZNJNOCNVJYEP-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR-IN-10: Oral FGFR2 Inhibitor with Gatekeeper Mutant Activity


FGFR-IN-10 (CAS 2847092-41-3) is a synthetic small-molecule inhibitor disclosed in patent WO2022206939 that targets the fibroblast growth factor receptor (FGFR) kinase family [1]. It is characterized by its oral bioavailability and its dual inhibitory profile against both FGFR2 and multiple cytochrome P450 (CYP) isoforms . The compound is distinct for retaining inhibitory activity against the V564F gatekeeper mutation of FGFR2, a common resistance-conferring alteration observed during treatment with earlier-generation pan-FGFR inhibitors [2].

Pathway Inhibition

FGFR2 pathway studies, including gatekeeper mutant V564F context

In Vivo Research

Oral bioavailable for rodent PK/PD and efficacy studies

Experimental Control

CYP inhibition profile requires metabolic interaction controls

FGFR-IN-10 vs. Generic Pan-FGFR Inhibitors


Substituting FGFR-IN-10 with clinically available pan-FGFR inhibitors such as erdafitinib, pemigatinib, or futibatinib fails to replicate its specific pharmacological profile. First-generation pan-FGFR inhibitors exhibit significant loss of potency against gatekeeper mutations, including FGFR2 V564F, a primary mechanism of acquired resistance [1]. Erdafitinib has been shown in preclinical studies to fail to inhibit FGFR2 phosphorylation in cells expressing FGFR2 V564F [2]. In contrast, FGFR-IN-10 demonstrates retained and even enhanced activity against this mutant (IC50: 43.6 nM vs 104.1 nM for wild-type) [3]. Furthermore, the concurrent CYP inhibition profile of FGFR-IN-10 introduces a metabolic interaction dimension absent from selective clinical FGFR inhibitors, making substitution inappropriate for studies where metabolic enzyme co-modulation is either a variable of interest or a potential confounding factor requiring explicit experimental control.

Target Profile

Retains inhibitory activity against FGFR2 V564F gatekeeper mutant; assay context supports resistance modeling

Substitute Concern

Pan-FGFR inhibitors (e.g., erdafitinib) lose potency; fail to inhibit V564F phosphorylation in cellular assays

Target Profile

Concurrent CYP inhibition (CYP3A4, CYP2C9) introduces metabolic interaction variable

Substitute Concern

Clinical FGFR inhibitors optimized for minimal CYP liability, avoiding confounding metabolic effects

Target Profile

Selectivity against FGFR1, FGFR3, FGFR4 not publicly disclosed

Substitute Concern

Clinical inhibitors have defined isoform profiles; isoform activity may confound FGFR1/3/4 studies

FGFR-IN-10 Differentiation Evidence


FGFR2 V564F Gatekeeper Mutation Potency vs. Erdafitinib

FGFR-IN-10 demonstrates retained inhibitory activity against the FGFR2 V564F gatekeeper mutation (IC50: 43.6 nM), representing a 2.4-fold improvement in potency relative to its activity against wild-type FGFR2 (IC50: 104.1 nM) [1]. This contrasts directly with erdafitinib, a clinically approved pan-FGFR inhibitor, which fails to inhibit FGFR2 phosphorylation in cultured cells expressing the FGFR2 V564F mutant, indicating functional resistance [2]. The V564F mutation in the kinase gatekeeper region is a recognized mechanism of acquired resistance to reversible FGFR inhibitors in clinical settings, limiting the durability of response to first-generation pan-FGFR agents [3]. FGFR-IN-10 was specifically designed within a chemical series aimed at maintaining potency against gatekeeper mutant kinases, as disclosed in patent WO2022206939 [4].

Gatekeeper Mutant Activity
Head-to-head
IC50 43.6 nM (V564F) vs 104.1 nM (WT); erdafitinib: no cellular inhibition
Supports gatekeeper resistance model studies; reported mutant vs. wild-type context
Biochemical vs cellular assay platforms; conditions differ
FGFR2 gatekeeper mutation V564F acquired resistance kinase inhibitor

Cellular Potency in FGFR2-Amplified Gastric Cancer

FGFR-IN-10 exhibits potent growth inhibition in two FGFR2-amplified gastric cancer cell lines, with GI50 values of 6 nM in SNU-16 cells and 24 nM in JMSU-1 cells following 72-hour treatment (concentration range: 0-10 μM) . SNU-16 cells harbor FGFR2 amplification and are a well-characterized model for FGFR2-driven oncogenesis . While direct head-to-head data for FGFR-IN-10 versus clinical FGFR inhibitors in identical cellular assays are not publicly available, cross-study comparison provides context: pemigatinib, a selective pan-FGFR inhibitor approved for FGFR2 fusion-positive cholangiocarcinoma, demonstrates biochemical IC50 of 0.5 nM for FGFR2 and GI50 values in the low nanomolar range across FGFR-altered cell models [1]. FGFR-IN-10 demonstrates comparable cellular potency to clinical-stage FGFR2 inhibitors while offering the additional functional feature of retained gatekeeper mutant activity.

Cellular GI50
Cross-study comparable
SNU-16: GI50 6 nM; JMSU-1: 24 nM (72 h)
Reported cell-model response context; potency range comparable to clinical FGFR2 inhibitors
0–10 μM concentration range; FGFR2-amplified gastric cancer lines
gastric cancer SNU-16 JMSU-1 FGFR2 amplification GI50

Oral Bioavailability and Blood Stability for In Vivo Dosing

FGFR-IN-10 demonstrates an oral bioavailability of 60.7% in Sprague-Dawley rats following a single 10 mg/kg oral dose, confirming suitability for oral administration in preclinical in vivo studies [1]. The compound exhibits extended whole blood stability with a half-life (t1/2) exceeding 600 minutes in both human and SD rat blood when tested at 5 μM over 0-240 minutes . This ADME profile distinguishes FGFR-IN-10 from many research-grade FGFR inhibitors that lack documented oral bioavailability data, requiring intraperitoneal or intravenous administration that may confound pharmacodynamic interpretations. For context, futibatinib (TAS-120), an irreversible pan-FGFR inhibitor approved for clinical use, also demonstrates oral bioavailability but exhibits a distinct kinase selectivity profile (FGFR1-4 IC50: 3.9, 1.3, 1.6, 8.3 nM) and does not retain activity against all gatekeeper mutations [2].

Oral PK
Cross-study comparable
F% 60.7% (rat, 10 mg/kg); blood t1/2 >600 min
Supports oral dosing for in vivo studies; PK/PD correlation feasible
SD rat model; 5 μM blood stability assay
oral bioavailability pharmacokinetics ADME in vivo blood stability

CYP Inhibition and Experimental Control

FGFR-IN-10 exhibits concurrent inhibitory activity against multiple cytochrome P450 isoforms, with IC50 values of 3.33 μM (CYP2C9), 18.75 μM (CYP2C19), 4.34 μM (CYP2D6), and 0.69 μM (CYP3A4) . This profile is distinct from clinical FGFR inhibitors such as pemigatinib and futibatinib, which are optimized to minimize CYP liability and avoid drug-drug interaction potential [1]. For experimental applications, the CYP inhibition profile of FGFR-IN-10 represents a critical experimental variable that must be explicitly accounted for—either as a controlled confounding factor or as a deliberate variable of investigation. In cell-based assays where co-administered compounds are metabolized by these CYP isoforms, FGFR-IN-10 may alter their effective concentrations via metabolic inhibition. Conversely, this profile renders FGFR-IN-10 unsuitable for studies requiring a metabolically neutral FGFR inhibitor probe.

CYP Inhibition
Class-level inference
CYP3A4 IC50 0.69 μM; CYP2C9 3.33 μM; CYP2D6 4.34 μM; CYP2C19 18.75 μM
CYP co-modulation requires experimental control; not a metabolically neutral probe
Recombinant CYP assays; clinical inhibitors optimized for minimal CYP liability
CYP inhibition cytochrome P450 drug metabolism CYP3A4 CYP2C9

FGFR Isoform Selectivity Data Gap

Currently available vendor datasheets and the primary patent WO2022206939 do not disclose IC50 values for FGFR-IN-10 against FGFR1, FGFR3, or FGFR4 [1]. All reported FGFR activity data are restricted to FGFR2 wild-type and V564F mutant . In contrast, clinical FGFR inhibitors have well-characterized isoform selectivity profiles: pemigatinib exhibits IC50 values of 0.4 nM (FGFR1), 0.5 nM (FGFR2), 1.2 nM (FGFR3), and 30 nM (FGFR4); futibatinib shows 3.9 nM (FGFR1), 1.3 nM (FGFR2), 1.6 nM (FGFR3), and 8.3 nM (FGFR4) [2]. The absence of published isoform selectivity data for FGFR-IN-10 represents a significant information gap that limits its utility in experiments where FGFR1, FGFR3, or FGFR4 activity is a relevant biological variable. Researchers must assume pan-FGFR inhibition or empirically determine selectivity prior to use in isoform-specific contexts.

Isoform Selectivity
Data to verify
Not disclosed for FGFR1, FGFR3, FGFR4
Isoform selectivity must be empirically determined before FGFR1/3/4-relevant studies
Comparators pemigatinib, futibatinib have defined profiles
kinase selectivity FGFR isoforms selectivity profile data gap

FGFR-IN-10 Research Applications


Modeling FGFR2 V564F Gatekeeper Resistance

FGFR-IN-10 is optimally deployed in cellular and biochemical assays designed to interrogate the FGFR2 V564F gatekeeper mutation, a clinically observed resistance mechanism to reversible pan-FGFR inhibitors. Unlike erdafitinib, which fails to inhibit FGFR2 phosphorylation in V564F-expressing cells [1], FGFR-IN-10 retains inhibitory activity against this mutant with an IC50 of 43.6 nM, representing improved potency relative to its wild-type FGFR2 activity (104.1 nM) [2]. This profile enables head-to-head comparisons of wild-type versus mutant FGFR2 signaling responses, facilitating the study of resistance acquisition kinetics and the validation of combination strategies aimed at preventing or delaying gatekeeper mutation emergence.

Oral In Vivo Efficacy in FGFR2-Amplified Xenografts

FGFR-IN-10 is suited for chronic oral dosing in rodent xenograft studies utilizing FGFR2-amplified tumor models, including SNU-16 gastric cancer xenografts where it demonstrates cellular GI50 of 6 nM . The compound's 60.7% oral bioavailability in SD rats and extended whole blood stability (t1/2 > 600 min) [3] support reliable pharmacokinetic exposure following oral gavage administration, reducing the experimental artifacts associated with repeated intraperitoneal injections. This dosing route more closely mimics the intended clinical route of FGFR-targeted therapies and facilitates longer-term tolerability and efficacy assessments.

CYP-Mediated Drug-Drug Interaction Studies

FGFR-IN-10 serves as a dual-function tool compound for investigating CYP-mediated drug-drug interactions in the context of FGFR inhibition. Its concurrent CYP inhibitory activity—most potently against CYP3A4 (IC50: 0.69 μM) and CYP2C9 (IC50: 3.33 μM) —introduces a metabolic interaction dimension that clinical FGFR inhibitors are optimized to avoid. Researchers evaluating the impact of CYP co-inhibition on FGFR-targeted therapy or using FGFR-IN-10 as a positive control for metabolic enzyme modulation can leverage this profile, provided that experimental designs explicitly control for confounding effects when CYP activity is not the variable of interest [4].

FGFR2 Mechanistic Studies with Defined Mutant Profile

FGFR-IN-10 is appropriate for signaling pathway analyses (e.g., ERK phosphorylation, PI3K-AKT-mTOR activation) specifically in FGFR2-driven experimental systems where the target identity is unambiguously established [5]. The compound's documented activity against FGFR2 wild-type and V564F mutant [6], combined with its cellular potency in FGFR2-amplified models , makes it a suitable probe for dissecting FGFR2-dependent signaling biology. However, the absence of published selectivity data against FGFR1, FGFR3, and FGFR4 means FGFR-IN-10 should not be used in experiments where FGFR1, FGFR3, or FGFR4 activity could confound interpretation unless empirical isoform selectivity validation is first performed.

Application
Selection Property
Validation Focus
Gatekeeper mutant resistance research
Retained V564F inhibitory activity
Mutant vs. wild-type FGFR2 signaling endpoints
Oral in vivo FGFR2-dependent xenograft studies
Oral bioavailability and blood stability
PK/PD correlation and dosing regimen validation
CYP-mediated DDI studies in FGFR inhibition
Concurrent CYP inhibition profile
Metabolic interaction controls and compound concentration monitoring
FGFR2 mechanistic signaling studies
Documented FGFR2 wild-type/mutant inhibition
Empirical isoform selectivity validation required for FGFR1/3/4 context
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